(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
Methyl (1R,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in redistilled tetrahydrofuran. The reaction is catalyzed by trifluoroacetic acid and stirred at 30°C for 10 hours under nitrogen protection. Sodium triacetoxyborohydride is then added, and the reaction continues for an additional 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Methyl (1R,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl (1R,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways and molecular targets are still under investigation, but it is known to modulate cellular activities through its interaction with key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate: Similar in structure but with different substituents.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus but different functional groups.
Uniqueness
Methyl (1R,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
methyl (1R,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-3-11-14-10(8-13(16-11)15(18)19-2)9-6-4-5-7-12(9)17-14/h4-7,11,13,16-17H,3,8H2,1-2H3/t11-,13+/m1/s1 |
InChI Key |
ADIHMVQHJFGVMN-YPMHNXCESA-N |
Isomeric SMILES |
CC[C@@H]1C2=C(C[C@H](N1)C(=O)OC)C3=CC=CC=C3N2 |
Canonical SMILES |
CCC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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